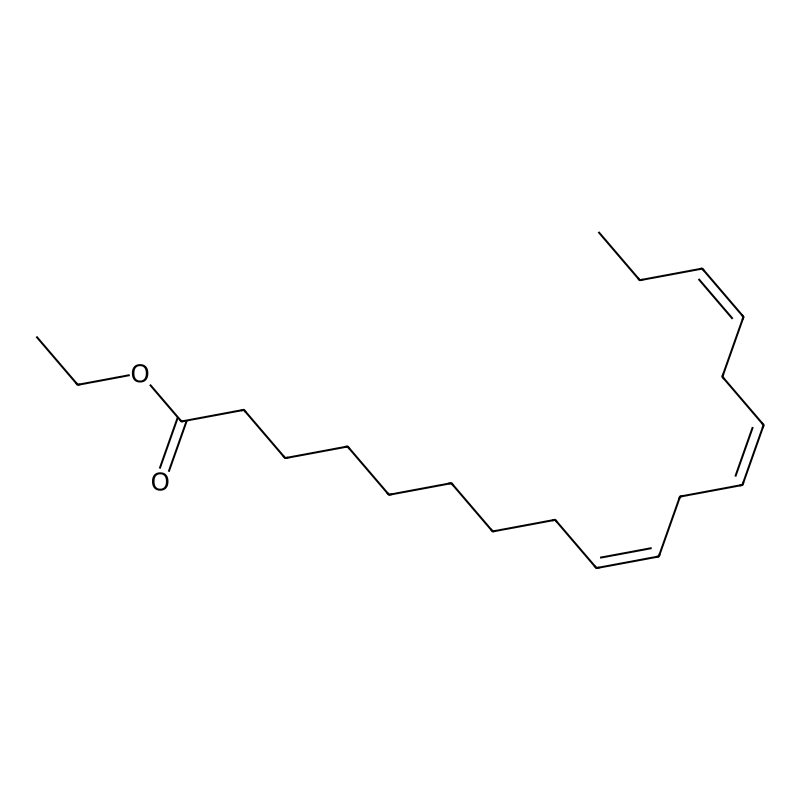Ethyl linolenate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biomarker for Prenatal Alcohol Exposure
Studies have explored the potential of ethyl linolenate as a biomarker for prenatal alcohol exposure in newborns. The rationale behind this lies in the fact that the body metabolizes alcohol into fatty acid ethyl esters (FAEEs), including ethyl linolenate, which can be detected in meconium, the first stool passed by a newborn. Research suggests that elevated levels of ethyl linolenate in meconium might be indicative of maternal alcohol consumption during pregnancy []. However, further research is needed to establish a definitive cut-off level for ethyl linolenate and to improve the test's specificity using more sophisticated detection methods like mass spectrometry [].
Anti-acne Properties
Ethyl linolenate has been investigated for its potential to combat acne. Studies suggest it possesses anti-inflammatory and antibacterial properties, potentially contributing to its acne-fighting effects []. Research indicates that ethyl linolenate can significantly reduce melanin content and intracellular tyrosinase activity in melanocytes, cells responsible for skin pigmentation, suggesting its potential to address hyperpigmentation associated with acne []. However, further clinical trials are needed to fully understand its efficacy and safety in treating acne.
Other Potential Applications
Preliminary research suggests other potential applications for ethyl linolenate, including:
- Lowering blood cholesterol and lipid levels: Studies suggest that ethyl linolenate might help reduce cholesterol and blood lipid levels, potentially contributing to cardiovascular health [].
- Wound healing: Some research indicates that ethyl linolenate may accelerate wound healing, although further investigation is needed to confirm these findings [].
Ethyl linolenate is a long-chain fatty acid ethyl ester, specifically the ethyl ester of alpha-linolenic acid. Its chemical formula is C20H34O2, and it is classified as a polyunsaturated fatty acid due to the presence of three double bonds in its structure. Ethyl linolenate is typically derived from natural sources such as flaxseed oil and chia seeds, making it an important compound in dietary supplements and functional foods. Its structure features a hydrophobic tail, which contributes to its role in various biochemical processes.
Research on the specific mechanism of action of ethyl linolenate in biological systems is ongoing. Some studies suggest it might be metabolized in the body to linolenic acid, which plays a role in cell membrane structure and function []. Additionally, it might influence protein structure formation through interactions with zein, a corn protein [].
- Oxidation: Ethyl linolenate can be oxidized to form hydroperoxides and other oxidation products. Studies have shown that its oxidative stability varies depending on the medium; for instance, it exhibits different stability profiles in aqueous solutions compared to organic solvents like chloroform .
- Hydrolysis: In the presence of water and enzymes, ethyl linolenate can hydrolyze to release alpha-linolenic acid and ethanol. This reaction is significant in biological systems where fatty acids are mobilized from storage.
- Reactions with Nitrite Ions: Ethyl linolenate can react with nitrite ions under acidic conditions, leading to complex product formations .
Ethyl linolenate exhibits several biological activities:
- Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties, which are beneficial for conditions such as arthritis.
- Cardiovascular Benefits: As a source of omega-3 fatty acids, ethyl linolenate contributes to cardiovascular health by reducing triglyceride levels and improving endothelial function.
- Neuroprotective Effects: Research indicates that it may play a role in neuroprotection, potentially benefiting cognitive health.
Ethyl linolenate can be synthesized through various methods:
- Transesterification: This method involves reacting alpha-linolenic acid with ethanol in the presence of a catalyst (such as sodium hydroxide) to produce ethyl linolenate and glycerol.
- Direct Esterification: The direct esterification of alpha-linolenic acid with ethanol under acidic conditions can also yield ethyl linolenate.
- Enzymatic Synthesis: Lipase-catalyzed reactions can selectively produce ethyl linolenate from alpha-linolenic acid and ethanol, offering a more environmentally friendly approach.
Ethyl linolenate has several applications:
- Nutraceuticals: It is commonly used in dietary supplements due to its omega-3 fatty acid content.
- Food Industry: As an ingredient in functional foods, it enhances nutritional profiles.
- Cosmetics: Its moisturizing properties make it suitable for use in skincare products.
Studies on the interactions of ethyl linolenate with other compounds reveal insights into its reactivity and stability:
- In aqueous solutions, ethyl linolenate shows varying stability against oxidative degradation compared to other fatty acid esters like ethyl linoleate .
- The interaction with nitrite ions highlights its potential reactivity under acidic conditions, leading to diverse product formations that could have implications for food safety and preservation .
Ethyl linolenate shares similarities with other fatty acid esters but is unique due to its specific structure and properties. Here are some comparable compounds:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl Linoleate | Contains two double bonds | Less unsaturated than ethyl linolenate |
| Ethyl Docosahexaenoate | Contains six double bonds | Higher degree of unsaturation |
| Methyl Linolenate | Methyl ester of alpha-linolenic acid | Similar properties but different solubility |
| Methyl Linoleate | Methyl ester of linoleic acid | Less reactive than ethyl linolenate |
Ethyl linolenate's unique combination of three double bonds contributes to its distinct biological activities and chemical reactivity compared to these similar compounds. Its role as a source of omega-3 fatty acids sets it apart in both nutritional and therapeutic contexts.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Flash Point
Heavy Atom Count
Density
Appearance
UNII
Other CAS
Wikipedia
Use Classification
Fragrance Ingredients
Cosmetics -> Emollient








